cis-alpha-Bromocrotonic acid
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Overview
Description
cis-alpha-Bromocrotonic acid: is an organic compound with the molecular formula C4H5BrO2 It is a brominated derivative of crotonic acid, characterized by the presence of a bromine atom at the alpha position relative to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-alpha-Bromocrotonic acid typically involves the bromination of crotonic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobis(isobutyronitrile) (AIBN). The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the alpha position of the crotonic acid.
Industrial Production Methods: In an industrial setting, the bromination process can be scaled up using continuous-flow photochemical reactors. This method allows for efficient light irradiation and improved conversion rates and selectivity compared to batch-mode synthesis . The use of green solvents such as ethyl acetate or acetonitrile can further enhance the environmental friendliness of the process .
Chemical Reactions Analysis
Types of Reactions: cis-alpha-Bromocrotonic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alpha,beta-unsaturated carboxylic acids.
Addition Reactions: The double bond in the crotonic acid moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Addition Reactions: Electrophiles such as hydrogen halides (HX) or halogens (X2) can be used.
Major Products:
Substitution Reactions: Products include alpha-hydroxycrotonic acid or alpha-aminocrotonic acid.
Elimination Reactions: Products include alpha,beta-unsaturated carboxylic acids.
Addition Reactions: Products include halogenated derivatives of crotonic acid.
Scientific Research Applications
cis-alpha-Bromocrotonic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceutically active molecules.
Pharmaceutical Research: It is used in the development of protein kinase inhibitors and other bioactive compounds.
Chemical Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of cis-alpha-Bromocrotonic acid involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in substitution and addition reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
alpha-Bromocrotonic acid: Similar in structure but differs in the configuration of the double bond.
alpha-Chlorocrotonic acid: Contains a chlorine atom instead of bromine.
alpha-Iodocrotonic acid: Contains an iodine atom instead of bromine.
Uniqueness: cis-alpha-Bromocrotonic acid is unique due to its specific configuration and the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The cis configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
36297-22-0 |
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Molecular Formula |
C4H5BrO2 |
Molecular Weight |
164.99 g/mol |
IUPAC Name |
(E)-2-bromobut-2-enoic acid |
InChI |
InChI=1S/C4H5BrO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ |
InChI Key |
YKIKDQYYTAOTPL-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C(\C(=O)O)/Br |
Canonical SMILES |
CC=C(C(=O)O)Br |
Origin of Product |
United States |
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